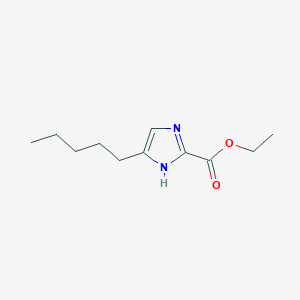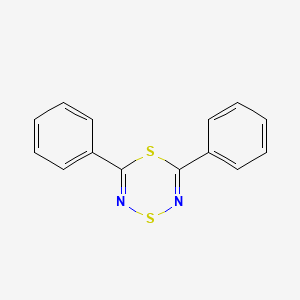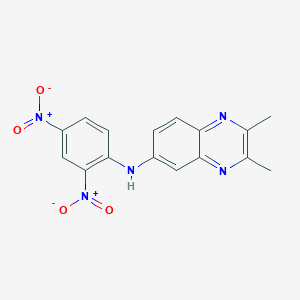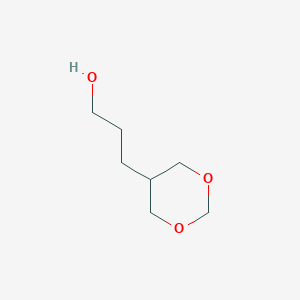
3-(1,3-Dioxan-5-YL)propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Dioxan-5-YL)propan-1-OL is an organic compound with the molecular formula C7H14O3. It features a 1,3-dioxane ring, which is a six-membered ring containing two oxygen atoms, attached to a propanol group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxan-5-YL)propan-1-OL typically involves the reaction of 1,3-propanediol with a suitable aldehyde or ketone in the presence of an acid catalyst. One common method is the acetalization of 1,3-propanediol with formaldehyde under acidic conditions to form the 1,3-dioxane ring . The reaction is usually carried out in a solvent such as toluene, with the continuous removal of water to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-Dioxan-5-YL)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halides, esters.
Aplicaciones Científicas De Investigación
3-(1,3-Dioxan-5-YL)propan-1-OL has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(1,3-Dioxan-5-YL)propan-1-OL depends on its specific application. In organic synthesis, it acts as a protecting group for carbonyl compounds, stabilizing them against nucleophilic attack. The 1,3-dioxane ring provides steric hindrance and electronic effects that enhance the stability of the protected compound .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: A simpler analog without the propanol group.
5,5-Dimethyl-1,3-dioxane-2-one: A related compound with a different substitution pattern on the dioxane ring.
2-Phenyl-1,3-dioxan-5-ol: A phenyl-substituted analog with different chemical properties.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and makes the compound valuable in various fields of research and industry .
Propiedades
Número CAS |
88416-52-8 |
|---|---|
Fórmula molecular |
C7H14O3 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
3-(1,3-dioxan-5-yl)propan-1-ol |
InChI |
InChI=1S/C7H14O3/c8-3-1-2-7-4-9-6-10-5-7/h7-8H,1-6H2 |
Clave InChI |
KXJCAIKEDPSULO-UHFFFAOYSA-N |
SMILES canónico |
C1C(COCO1)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



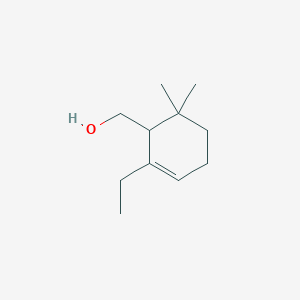
![N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N'-phenylurea](/img/structure/B14391324.png)
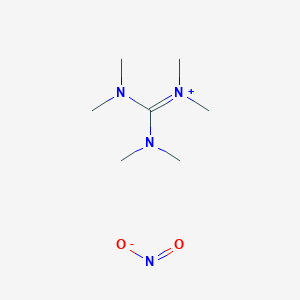
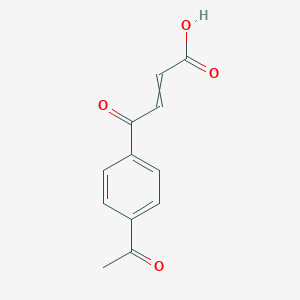
![2-{[2-Methyl-2-(prop-2-en-1-yl)cyclohex-3-en-1-yl]oxy}ethan-1-ol](/img/structure/B14391337.png)
![Acetic acid;[3-chloro-2-[hydroxy(dimethyl)silyl]oxypropyl] acetate](/img/structure/B14391343.png)
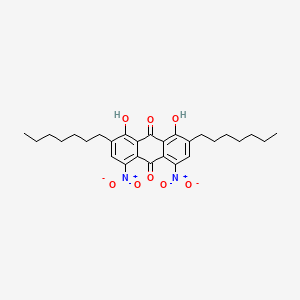
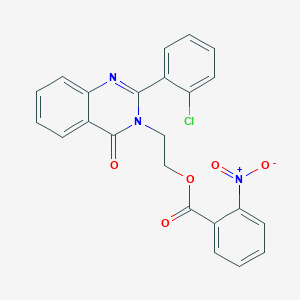
![1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione]](/img/structure/B14391363.png)
![2-[(1-Iodo-3,7-dimethyloct-6-en-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14391366.png)
